molecular formula C6H10BrCl2N3 B6186048 3-(aminomethyl)-5-bromopyridin-2-amine dihydrochloride CAS No. 2624135-16-4

3-(aminomethyl)-5-bromopyridin-2-amine dihydrochloride

Cat. No.: B6186048
CAS No.: 2624135-16-4
M. Wt: 275
InChI Key:
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Description

3-(aminomethyl)-5-bromopyridin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an aminomethyl group at the 3-position and a bromine atom at the 5-position of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-5-bromopyridin-2-amine dihydrochloride typically involves the bromination of 2-aminopyridine followed by the introduction of the aminomethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The aminomethylation can be achieved using formaldehyde and ammonium chloride under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-5-bromopyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding pyridine derivative without the bromine substituent.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(aminomethyl)-5-bromopyridin-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-5-bromopyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)pyridine: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    5-bromopyridin-2-amine: Lacks the aminomethyl group, affecting its ability to form hydrogen bonds.

    3-(aminomethyl)-5-chloropyridin-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

3-(aminomethyl)-5-bromopyridin-2-amine dihydrochloride is unique due to the presence of both the aminomethyl and bromine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

2624135-16-4

Molecular Formula

C6H10BrCl2N3

Molecular Weight

275

Purity

95

Origin of Product

United States

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